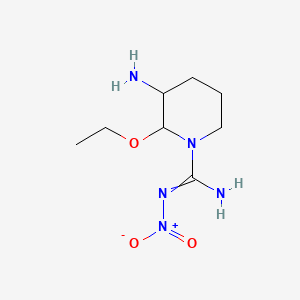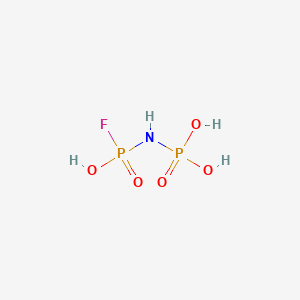
Fluorimidodiphosphoric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluorimidodiphosphoric acid is a chemical compound known for its unique properties and applications in various fields It is a derivative of phosphoric acid, where one of the hydroxyl groups is replaced by a fluorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Fluorimidodiphosphoric acid can be synthesized through several methods. One common approach involves the reaction of phosphorus pentoxide with hydrogen fluoride. This reaction produces difluorophosphoric acid as an intermediate, which is then hydrolyzed to form this compound. The reaction conditions typically require controlled temperatures and the use of anhydrous hydrogen fluoride to ensure the purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors where phosphorus pentoxide and hydrogen fluoride are reacted under controlled conditions. The intermediate products are then purified through distillation or crystallization processes to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Fluorimidodiphosphoric acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: Reduction reactions can convert it into simpler phosphoric acid derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Reagents like halides or alkoxides can facilitate substitution reactions.
Major Products Formed:
Oxidation: Higher oxidation state phosphoric acids.
Reduction: Simpler phosphoric acid derivatives.
Substitution: Various substituted phosphoric acid compounds.
Wissenschaftliche Forschungsanwendungen
Fluorimidodiphosphoric acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical syntheses and reactions.
Biology: It plays a role in biochemical studies, particularly in enzyme inhibition and protein modification.
Medicine: Research is ongoing into its potential use in drug development and as a diagnostic tool.
Industry: It is used in the production of specialized coatings, cleaning agents, and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of fluorimidodiphosphoric acid involves its interaction with molecular targets such as enzymes and proteins. It can inhibit enzyme activity by binding to active sites or modifying the enzyme structure. The pathways involved include the disruption of normal biochemical processes, leading to altered cellular functions.
Vergleich Mit ähnlichen Verbindungen
Fluorimidodiphosphoric acid can be compared with other similar compounds such as:
Fluorophosphoric acid: Similar in structure but with different reactivity and applications.
Difluorophosphoric acid: An intermediate in the synthesis of this compound with distinct properties.
Phosphoric acid: The parent compound with broader applications but lacking the unique properties imparted by the fluorine atom.
Uniqueness: this compound is unique due to the presence of the fluorine atom, which imparts specific chemical properties such as increased reactivity and stability in certain reactions. This makes it valuable in specialized applications where other phosphoric acid derivatives may not be suitable.
Eigenschaften
CAS-Nummer |
168316-15-2 |
|---|---|
Molekularformel |
FH4NO5P2 |
Molekulargewicht |
178.98 g/mol |
IUPAC-Name |
[[fluoro(hydroxy)phosphoryl]amino]phosphonic acid |
InChI |
InChI=1S/FH4NO5P2/c1-8(3,4)2-9(5,6)7/h(H4,2,3,4,5,6,7) |
InChI-Schlüssel |
VPAOMDGONUBYNU-UHFFFAOYSA-N |
Kanonische SMILES |
N(P(=O)(O)O)P(=O)(O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



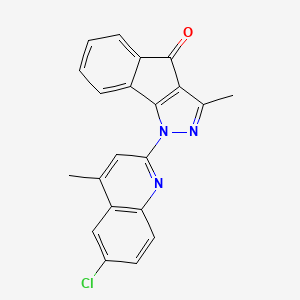
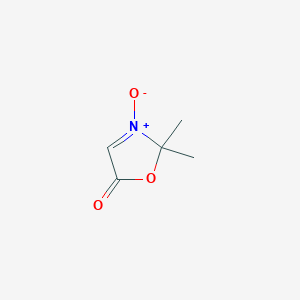

![4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium chloride](/img/structure/B14267277.png)
![N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-YL]-2-methyloctadecanamide](/img/structure/B14267290.png)
![3-[(Triphenyl-lambda~5~-phosphanylidene)acetyl]-2H-1-benzopyran-2-one](/img/structure/B14267291.png)
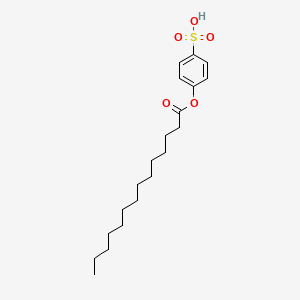
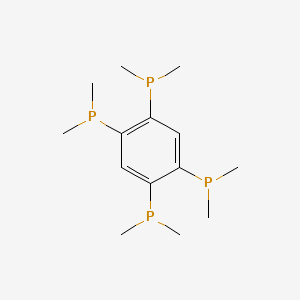
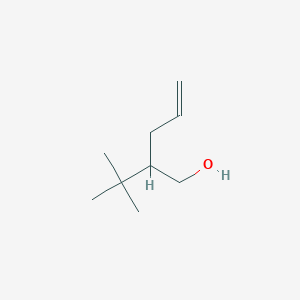

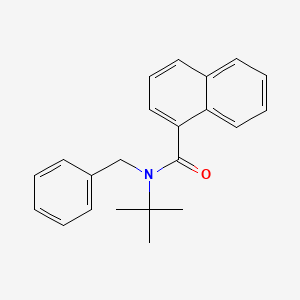
![(1,3-Phenylene)bis[(4-sulfanylphenyl)methanone]](/img/structure/B14267312.png)
